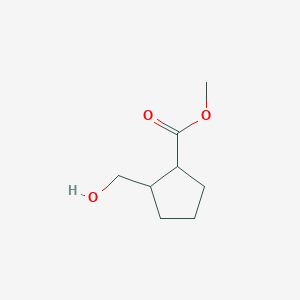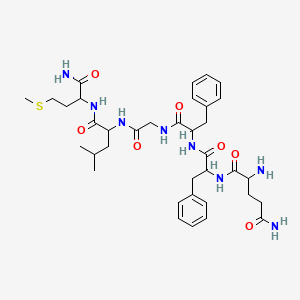![molecular formula C14H25NO10 B12320641 N-[2,4,5-trihydroxy-6-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxymethyl]oxan-3-yl]acetamide](/img/structure/B12320641.png)
N-[2,4,5-trihydroxy-6-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxymethyl]oxan-3-yl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2,4,5-trihydroxy-6-[(3,4,5-trihydroxy-6-méthyloxan-2-yl)oxymethyl]oxan-3-yl]acétamide est un composé organique complexe qui revêt une importance considérable dans divers domaines scientifiques. Ce composé se caractérise par ses multiples groupes hydroxyle et un groupe fonctionnel acétamide, ce qui en fait une molécule polyvalente pour les réactions et applications chimiques.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse du N-[2,4,5-trihydroxy-6-[(3,4,5-trihydroxy-6-méthyloxan-2-yl)oxymethyl]oxan-3-yl]acétamide implique généralement les étapes suivantes :
Matières premières : La synthèse commence par la sélection de matières premières appropriées, qui comprennent des monosaccharides et des dérivés d’acétamide.
Glycosylation : L’étape clé consiste en une glycosylation, où le monosaccharide est modifié pour introduire le groupe acétamide. Cette opération est réalisée à l’aide de donneurs et d’accepteurs de glycosyle dans des conditions contrôlées.
Purification : Le produit final est purifié à l’aide de techniques chromatographiques pour garantir une pureté et un rendement élevés.
Méthodes de production industrielle
Dans un contexte industriel, la production de ce composé implique une synthèse à grande échelle utilisant des réacteurs automatisés et des procédés en continu. Les conditions réactionnelles sont optimisées pour obtenir un rendement et une pureté maximaux, et le produit est soumis à des mesures de contrôle qualité rigoureuses.
Analyse Des Réactions Chimiques
Types de réactions
N-[2,4,5-trihydroxy-6-[(3,4,5-trihydroxy-6-méthyloxan-2-yl)oxymethyl]oxan-3-yl]acétamide subit diverses réactions chimiques, notamment :
Oxydation : Les groupes hydroxyle peuvent être oxydés pour former des composés carbonylés à l’aide d’agents oxydants tels que le permanganate de potassium ou le trioxyde de chrome.
Réduction : Le composé peut être réduit pour former des alcools à l’aide d’agents réducteurs tels que le borohydrure de sodium ou l’hydrure de lithium et d’aluminium.
Substitution : Le groupe acétamide peut subir des réactions de substitution nucléophile avec des réactifs tels que les halogénoalcanes ou les chlorures d’acyle.
Réactifs et conditions courants
Agents oxydants : Permanganate de potassium, trioxyde de chrome
Agents réducteurs : Borohydrure de sodium, hydrure de lithium et d’aluminium
Nucléophiles : Halogénoalcanes, chlorures d’acyle
Principaux produits
Les principaux produits formés à partir de ces réactions comprennent des composés carbonylés, des alcools et des dérivés substitués, en fonction des conditions réactionnelles et des réactifs spécifiques utilisés.
Applications de la recherche scientifique
N-[2,4,5-trihydroxy-6-[(3,4,5-trihydroxy-6-méthyloxan-2-yl)oxymethyl]oxan-3-yl]acétamide possède un large éventail d’applications dans la recherche scientifique :
Chimie : Il est utilisé comme élément de base dans la synthèse de molécules organiques complexes et comme réactif dans diverses réactions chimiques.
Biologie : Le composé est étudié pour ses activités biologiques potentielles, notamment son rôle d’inhibiteur enzymatique et ses interactions avec les biomolécules.
Médecine : Des recherches sont en cours pour explorer ses applications thérapeutiques potentielles, telles que son utilisation dans le développement de médicaments et comme agent pharmacologique.
Industrie : Il est utilisé dans la production de produits chimiques de spécialité et comme intermédiaire dans la synthèse d’autres composés précieux.
Applications De Recherche Scientifique
N-[2,4,5-trihydroxy-6-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxymethyl]oxan-3-yl]acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its role as an enzyme inhibitor and its interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development and as a pharmacological agent.
Industry: It is utilized in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.
Mécanisme D'action
Le mécanisme d’action du N-[2,4,5-trihydroxy-6-[(3,4,5-trihydroxy-6-méthyloxan-2-yl)oxymethyl]oxan-3-yl]acétamide implique son interaction avec des cibles et des voies moléculaires spécifiques :
Cibles moléculaires : Le composé interagit avec les enzymes et les protéines, modulant leur activité et leur fonction.
Voies : Il influence diverses voies biochimiques, notamment celles impliquées dans le métabolisme et la transduction du signal.
Comparaison Avec Des Composés Similaires
Composés similaires
- N-[(2S,3R,4R,5S,6R)-2-[(2R,3S,4R,5R)-5-acétamido-6-hydroxy-4-[(2R,3S,4R,5S,6S)-3,4,5-trihydroxy-6-méthyloxan-2-yl]oxy-2-[[(2R,3S,4R,5S,6S)-3,4,5-trihydroxy-6-méthyloxan-2-yl]oxymethyl]oxan-3-yl]oxy-4-hydroxy-6-(hydroxyméthyl)-5-[(2S,3S,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxyméthyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyoxan-3-yl]acétamide
- Acide 3,4,5-trihydroxy-6-{[(2E)-2-méthylbut-2-énoyl]oxy}oxane-2-carboxylique
Unicité
N-[2,4,5-trihydroxy-6-[(3,4,5-trihydroxy-6-méthyloxan-2-yl)oxymethyl]oxan-3-yl]acétamide est unique en raison de son arrangement spécifique de groupes hydroxyle et de la présence d’un groupe fonctionnel acétamide. Cette structure unique confère des propriétés chimiques et biologiques distinctes, ce qui le rend précieux dans diverses applications de recherche et industrielles.
Propriétés
Formule moléculaire |
C14H25NO10 |
|---|---|
Poids moléculaire |
367.35 g/mol |
Nom IUPAC |
N-[2,4,5-trihydroxy-6-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxymethyl]oxan-3-yl]acetamide |
InChI |
InChI=1S/C14H25NO10/c1-4-8(17)11(20)12(21)14(24-4)23-3-6-9(18)10(19)7(13(22)25-6)15-5(2)16/h4,6-14,17-22H,3H2,1-2H3,(H,15,16) |
Clé InChI |
BSNVYGSAFLBSSQ-UHFFFAOYSA-N |
SMILES canonique |
CC1C(C(C(C(O1)OCC2C(C(C(C(O2)O)NC(=O)C)O)O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Tert-butyl 3-[2-amino-3-[(2-methylpropan-2-yl)oxy]-3-oxopropyl]indole-1-carboxylate;hydrochloride](/img/structure/B12320559.png)
![2-(10,11-Dihydro-5H-dibenzo[a,d]cyclohepten-5-ylidene)acetaldehyde](/img/structure/B12320560.png)
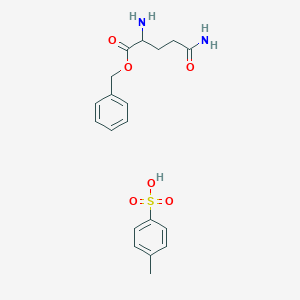
![sodium;3-[2-[(8S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethoxy]carbonylbenzenesulfonate](/img/structure/B12320593.png)
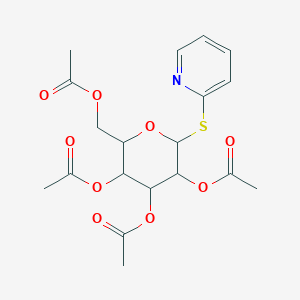
![trans-a-Methyl 6,8-Dideoxy-6-(1-methyl-4-propyl-L-2-pyrrolidinecarboxamido)-1-thio-D-erythro-D-galacto-octopyranoside 2-Palmitate Monohydrochloride; (2S-trans)-Methyl 6,8-dideoxy-6-[[(1-methyl-4-propyl-2-pyrrolidinyl)carbonyl]amino]-1-thio-D-erythro-a-D-galacto-octopyranoside 2-Hexadecanoate Monohydrochloride](/img/structure/B12320598.png)
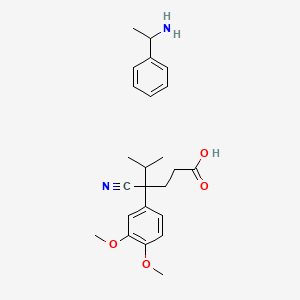

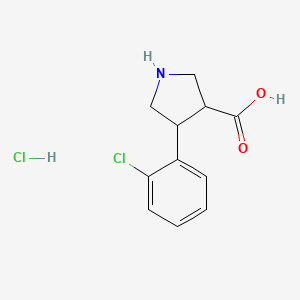
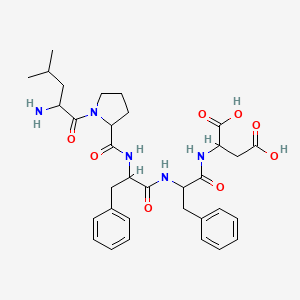
![5-Hydroxy-9-(4-hydroxyphenyl)-2,2-dimethyl-3,4,4a,5,6,6a,10a,10b-octahydropyrano[2,3-f]chromen-10-one](/img/structure/B12320631.png)
